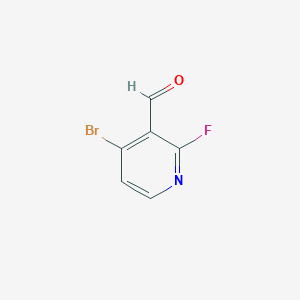

4-溴-2-氟-3-甲酰吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

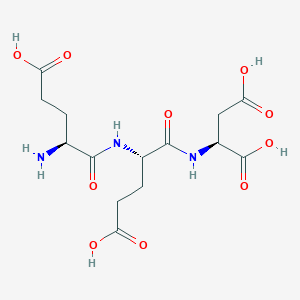

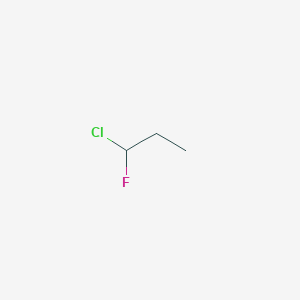

4-Bromo-2-fluoro-3-formylpyridine is a halogenated pyridine derivative that is of interest in the field of organic synthesis due to its potential as a building block for various chemical compounds, including pharmaceuticals and materials for electronic devices. The presence of both bromine and fluorine atoms on the pyridine ring makes it a versatile intermediate for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of halogenated pyridines, including compounds similar to 4-Bromo-2-fluoro-3-formylpyridine, has been explored in several studies. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been demonstrated, which could potentially be applied to the synthesis of 4-Bromo-2-fluoro-3-formylpyridine . Additionally, the chemoselective functionalization of halopyridines has been reported, which may provide insights into the selective introduction of functional groups onto the pyridine ring . Novel synthetic pathways based on 2-fluoroallylic alcohols have also been developed for the synthesis of fluoropyridines, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity and physical properties. Studies on the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, have been conducted using density functional methods, which could be relevant for understanding the structure of 4-Bromo-2-fluoro-3-formylpyridine . Additionally, the synthesis and structural analysis of copper(II) halide complexes with 4-amino-2-fluoropyridine provide insights into the coordination chemistry of fluoropyridines .

Chemical Reactions Analysis

The reactivity of halogenated pyridines, including 4-Bromo-2-fluoro-3-formylpyridine, can be studied through various chemical reactions. For example, the cross-coupling reactions of bromopyridines to form biaryl adducts are of particular interest . The selective substitution reactions of halopyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine, are also relevant for understanding the chemical behavior of 4-Bromo-2-fluoro-3-formylpyridine . Furthermore, the synthesis of pentasubstituted pyridines using halogen dance reactions could provide a method for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-3-formylpyridine are influenced by its molecular structure. The presence of halogen atoms is likely to affect its boiling point, melting point, solubility, and stability. The photophysical properties of related compounds, such as a terpyridine-diphenylacetylene hybrid fluorophore, have been studied, which may shed light on the luminescent properties of halogenated pyridines . Additionally, the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, provides information on the potential biological activity of halogenated pyridines10.

科学研究应用

复杂分子的合成

4-溴-2-氟-3-甲酰吡啶作为合成各种复杂分子的通用中间体。它用于生成具有对进一步化学操作至关重要的官能团的五取代吡啶。该过程对于在药物化学中创建构建块至关重要,突出了该化合物在药物开发和复杂有机结构合成中的重要性 (Wu 等人,2022 年)。

促进交叉偶联反应

该化合物在交叉偶联反应中起着关键作用,这是有机化学中的一项基本工艺。例如,它参与制备 5-溴-2-氟-3-吡啶基硼酸,这是铃木反应中的前体。该反应是双芳基合成中的基石,双芳基是药物和材料科学的核心化合物。生成此类衍生物的能力强调了 4-溴-2-氟-3-甲酰吡啶在促进多功能化学转化中的重要性 (Sutherland & Gallagher,2003 年)。

对杂环化学的贡献

4-溴-2-氟-3-甲酰吡啶有助于杂环化学的发展,特别是在吡啶衍生物的合成中。这可以通过其在生成环戊烷化吡啶中的应用得到证明,环戊烷化吡啶在单萜生物碱的合成中具有应用。这些生物碱由于其潜在的生物活性和在药物中的应用而备受关注 (Jones 等人,2000 年)。

在生物活性化合物合成中的作用

该化合物是合成高度功能化衍生物的关键,这些衍生物是创建生物活性化合物的主要中间体。例如,它的衍生物用于合成抗肿瘤抗生素,证明了它在药物发现和开发过程中的关键作用 (Mcelroy & DeShong,2003 年)。

对结构化学的影响

4-溴-2-氟-3-甲酰吡啶的衍生物影响结构化学,特别是在具有特定构型的配合物的合成中。例如,它参与制备具有双钌 (2+) 核心的配合物,这些配合物由于其独特的结构特征和在催化和材料科学中的潜在应用而备受关注 (Schäffler 等人,2006 年)。

放射化学的进步

该化合物还在放射化学中得到应用,特别是在用于正电子发射断层扫描 (PET) 的放射性示踪剂和放射性药物的开发中。这突出了其在医学影像和诊断领域的意义,为健康技术和治疗的进步做出了贡献 (Kuhnast 等人,2004 年)。

安全和危害

作用机制

Target of Action

It’s known that this compound is used by researchers in the field of organic chemistry for various synthesis processes .

Mode of Action

It’s known that this compound can undergo palladium-catalyzed reactions , which suggests that it may interact with its targets through a mechanism involving palladium catalysis.

Biochemical Pathways

It’s known that this compound is used in the synthesis of fluorinated pyridines , suggesting that it may play a role in the biochemical pathways related to these compounds.

Result of Action

Given its use in the synthesis of fluorinated pyridines , it’s likely that its action results in the formation of these compounds.

属性

IUPAC Name |

4-bromo-2-fluoropyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVAZIBHZKWOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650252 |

Source

|

| Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128071-77-2 |

Source

|

| Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)